(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate
Brand Name: Vulcanchem
CAS No.: 101710-96-7
VCID: VC0011387
InChI: InChI=1S/C19H25NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,14-15,17,22H,1,9-12H2,2-3H3
SMILES: CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate

CAS No.: 101710-96-7

VCID: VC0011387

Molecular Formula: C19H25NO3

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate - 101710-96-7

CAS No. 101710-96-7
Product Name (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate
Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
IUPAC Name (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate
Standard InChI InChI=1S/C19H25NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,14-15,17,22H,1,9-12H2,2-3H3
Standard InChIKey XNYLQHTXBORYNP-UHFFFAOYSA-N
SMILES CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O
Canonical SMILES CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O
Synonyms alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester
PubChem Compound 58803
Last Modified Jul 17 2023

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